a-(Boc-amino)-3,4-difluorobenzeneacetic acid
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Overview
Description
a-(Boc-amino)-3,4-difluorobenzeneacetic acid: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring substituted with two fluorine atoms at the 3 and 4 positions. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-(Boc-amino)-3,4-difluorobenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the Boc group, leading to its removal and the formation of the free amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: In biological research, Boc-protected amino acids are used in peptide synthesis to protect the amino group during the assembly of peptide chains .
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amino groups.
Industry: In the chemical industry, Boc-protected compounds are used in the synthesis of fine chemicals and advanced materials .
Mechanism of Action
The Boc group protects the amino group by forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine .
Comparison with Similar Compounds
a-(Cbz-amino)-3,4-difluorobenzeneacetic acid: Uses a carbobenzyloxy (Cbz) group for protection.
a-(Fmoc-amino)-3,4-difluorobenzeneacetic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: The Boc group is preferred for its stability under basic conditions and ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVIQJDTDGVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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